

Application of "2Z,6Z-Vitamin K2-d7" in food matrix analysis

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Compound of Interest

Compound Name: 2Z,6Z-Vitamin K2-d7

Cat. No.: B15143951

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Application Note and Protocol

Introduction

Vitamin K2, a group of menaquinones (MK-n), is a fat-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Menaquinones are primarily found in fermented foods and animal products.[3][4][5] The most biologically active forms are the long-chain menaquinones, such as menaquinone-7 (MK-7). Given the increasing interest in the health benefits of vitamin K2, accurate quantification in various food matrices is crucial for nutritional labeling, dietary intake assessment, and quality control.

The analysis of vitamin K2 in complex food matrices presents analytical challenges due to its low concentration and the presence of interfering substances.[6] To overcome these challenges, stable isotope-labeled internal standards are employed in conjunction with sensitive analytical techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6] **2Z,6Z-Vitamin K2-d7** (MK-7-d7) is a deuterated form of vitamin K2 (MK-7) that serves as an ideal internal standard for the accurate quantification of MK-7 in food samples. Its chemical and physical properties are nearly identical to the native analyte, but it has a distinct



mass, allowing for precise correction of matrix effects and variations in sample preparation and instrument response.[7]

This document provides a detailed application note and protocol for the use of **2Z,6Z-Vitamin K2-d7** in the analysis of vitamin K2 (MK-7) in food matrices using LC-MS/MS.

Principle

The method involves the extraction of vitamin K2 from a homogenized food sample, followed by purification and analysis using LC-MS/MS. A known amount of **2Z,6Z-Vitamin K2-d7** is added to the sample at the beginning of the extraction process. This internal standard coextracts with the native vitamin K2 and compensates for any losses during sample preparation and analysis. The quantification is based on the ratio of the peak area of the native vitamin K2 to that of the deuterated internal standard.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of vitamin K2 using a deuterated internal standard in various matrices.

Table 1: LC-MS/MS Method Validation Parameters[1][7]

Parameter	Phylloquinone (PK) Menaquinone-4 (MK-4)	
Linearity (R²)	0.9987	0.9987
Limit of Detection (LOD)	0.1 ng/mL	0.5 ng/mL
Limit of Quantitation (LOQ)	0.5 ng/mL	1.0 ng/mL
Intra-assay Variability (%)	10.6	3.9
Inter-assay Variability (%)	12.8	10.1
Recovery (in low-fat milk)	41.3%	43.4%

Note: Data for MK-7 was not explicitly provided in the recovery experiment in the cited source.

Table 2: MRM Transitions and Retention Times for Vitamin K Analogs[7]



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)	Retention Time (min)
Phylloquinone (PK)	451.0	187.0	25	1.90
PK-d7	458.4	194.2	23	1.91
Menaquinone-4 (MK-4)	445.0	187.0	20	1.53
MK-4-d7	452.0	194.0	25	1.57
Menaquinone-7 (MK-7)	650.0	187.0	26	-
2Z,6Z-Vitamin K2-d7 (MK-7-d7)	657.1	194.2	28	2.30

Experimental Protocols Sample Preparation and Extraction

This protocol is a generalized procedure based on methods for analyzing vitamin K in food.[6]

Materials:

- · Homogenized food sample
- 2Z,6Z-Vitamin K2-d7 internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 15 ng)[7]
- Deionized water
- Isopropanol
- Hexane
- · Diethyl ether



- Sodium sulfate (anhydrous)
- Vortex mixer
- Centrifuge
- Rotary evaporator or nitrogen evaporator

Procedure:

- Weigh 1-2 g of the homogenized food sample into a screw-cap centrifuge tube.
- Spike the sample with a known amount of **2Z,6Z-Vitamin K2-d7** internal standard solution.
- Add 5 mL of deionized water and vortex thoroughly to create a slurry.
- Add 10 mL of isopropanol and vortex for 1 minute.
- Add 15 mL of a hexane: diethyl ether (1:1, v/v) mixture and vortex for 5 minutes.
- Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction (steps 5-7) on the remaining aqueous layer twice more.
- Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 200 μ L) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) system



 Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

LC Parameters (example):

- Column: A suitable C18 or C30 column for separation of fat-soluble vitamins.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to separate the analytes (to be optimized).
- Flow Rate: 0.5 mL/min[7]
- Injection Volume: 10 μL[7]
- Column Temperature: 30°C

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: As listed in Table 2.
- Collision Gas: Argon[7]

Visualizations





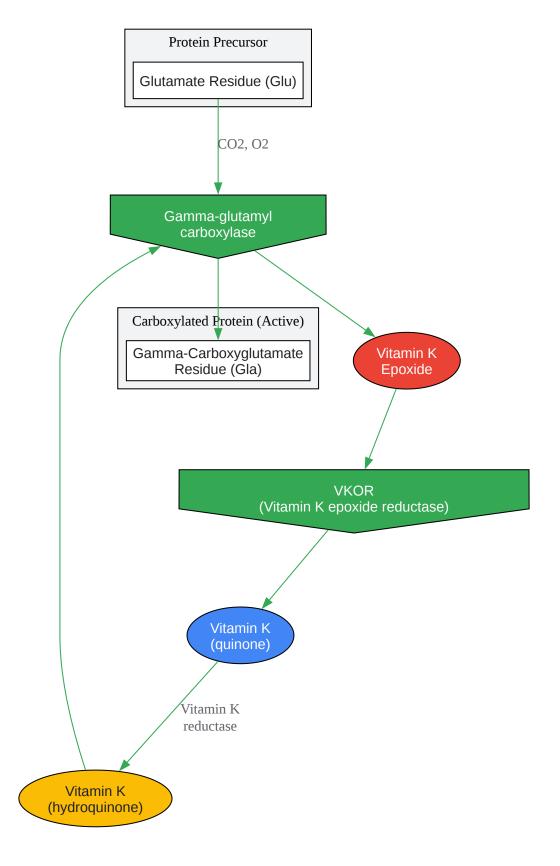
Methodological & Application

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Caption: Experimental workflow for the extraction and analysis of Vitamin K2 from food matrices.





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Caption: The Vitamin K cycle and its role in protein carboxylation.



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